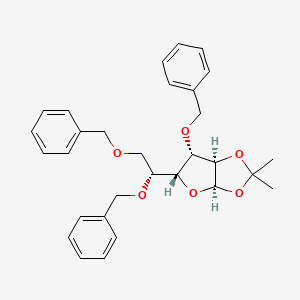

3,5,6-tri-O-Benzyl-1,2-O-isopropylidene-D-glucofuranose

Description

1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose (CAS: 53928-30-6) is a protected glucofuranose derivative extensively utilized in carbohydrate chemistry for its stability and versatility in synthetic applications. The compound features:

- 1,2-O-isopropylidene protection: A cyclic acetal group that rigidifies the furanose ring and directs regioselective reactions at the remaining hydroxyl groups .

- 3,5,6-Tri-O-benzyl groups: Benzyl ethers provide robust protection against acidic and basic conditions while enabling selective deprotection via hydrogenolysis .

This derivative is synthesized through sequential protection steps starting from D-glucose. Its structural rigidity and orthogonal protecting groups make it a key intermediate in glycosylation reactions and nucleoside analog synthesis.

Propriétés

IUPAC Name |

(3aR,5R,6S,6aR)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O6/c1-30(2)35-28-27(33-20-24-16-10-5-11-17-24)26(34-29(28)36-30)25(32-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-29H,18-21H2,1-2H3/t25-,26-,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPMTPOOMRPILB-XYPQWYOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968720 | |

| Record name | 3,5,6-Tri-O-benzyl-1,2-O-(1-methylethylidene)hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53928-30-6 | |

| Record name | 1,2-O-(1-Methylethylidene)-3,5,6-tris-O-(phenylmethyl)-α-D-glucofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53928-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6-Tri-O-benzyl-1,2-O-isopropylidene-alpha-D-glucofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053928306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Tri-O-benzyl-1,2-O-(1-methylethylidene)hexofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-tri-O-.benzyl-1,2-O-isopropylidene-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,6-TRI-O-BENZYL-1,2-O-ISOPROPYLIDENE-ALPHA-D-GLUCOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J63MA3RV3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Preparation Methods

Starting Material

The synthesis typically begins with 1,2-O-isopropylidene-D-glucofuranose as the core sugar substrate. This compound already contains the isopropylidene protection at the 1,2-positions.

Benzylation of Hydroxyl Groups at Positions 3, 5, and 6

The key step is the selective benzylation of the free hydroxyl groups at the 3rd, 5th, and 6th positions. The benzyl groups serve as protecting groups that are stable under a variety of reaction conditions.

Reaction Conditions

- Reagents: Benzyl chloride is used as the benzylating agent.

- Catalyst/Base: An alkaline catalyst/base (often sodium hydride or potassium carbonate) is employed to deprotonate the hydroxyl groups, facilitating nucleophilic substitution.

- Solvent: A suitable organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used.

- Temperature: The reaction is conducted in a temperature range from 0°C to 90°C.

- Time: Reaction times vary from 8 to 36 hours depending on conditions to ensure complete benzylation.

Procedure Summary

- The 1,2-O-isopropylidene-D-glucofuranose is dissolved in an alkaline aqueous or organic medium.

- Benzyl chloride is added dropwise under stirring.

- The mixture is maintained at the desired temperature for the required time.

- Upon completion, the reaction mixture undergoes organic solvent extraction (twice) to separate the organic phase containing the product.

- The organic phase is washed to remove impurities.

- The solvent is removed under reduced pressure to yield the crude product.

- Further purification (e.g., recrystallization or chromatography) may be performed to obtain the pure 1,2-O-isopropylidene-3,5,6-tri-O-benzyl-alpha-D-glucofuranose.

Optimization of Reagent Ratios

According to patent CN104478955A, optimal mass ratios for the reaction components are:

| Component | Mass Ratio (relative to 1,2-isopropylidene-D-glucose) |

|---|---|

| 1,2-Isopropylidene-D-glucose | 1 |

| Catalyst/Base | 0.1 |

| Benzyl chloride | 0.7 |

This ratio balances reactivity, yield, and purity effectively.

Advantages of the Method

- Improved Yield and Purity: Optimized conditions enhance product yield and purity.

- Environmental and Safety Considerations: The method uses economical and safe raw materials and simplifies post-reaction treatment.

- Scalability: The procedure is practical for scale-up due to straightforward operations.

Detailed Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Starting material | 1,2-O-isopropylidene-D-glucofuranose | Protected sugar with free 3,5,6-OH |

| 2. Benzylation | Benzyl chloride, alkaline catalyst (e.g., K2CO3), solvent (DMF/THF), 0-90°C, 8-36 h | Selective benzylation at 3,5,6-OH groups |

| 3. Work-up | Organic solvent extraction, washing, distillation | Isolation of 1,2-O-isopropylidene-3,5,6-tri-O-benzyl-alpha-D-glucofuranose |

Supporting Research Findings

- The benzylation step is critical and requires careful control of reaction time and temperature to avoid over- or under-substitution.

- The isopropylidene group provides stability to the sugar ring, preventing unwanted side reactions during benzylation.

- The product’s benzyl groups can be selectively removed later by hydrogenolysis or other methods, allowing for further functionalization.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Starting Material | 1,2-O-isopropylidene-D-glucofuranose | Commercially available or synthesized |

| Benzylating Agent | Benzyl chloride | Added dropwise |

| Catalyst/Base | Alkaline catalyst (e.g., K2CO3) | Mass ratio 0.1 relative to sugar |

| Solvent | DMF or THF | Anhydrous preferred |

| Temperature | 0°C to 90°C | Controlled to optimize substitution |

| Reaction Time | 8 to 36 hours | Monitored for completion |

| Work-up | Organic extraction, washing, distillation | To isolate and purify product |

| Product Purity | High (optimized conditions) | Verified by chromatographic methods |

Activité Biologique

1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose (CAS No. 6339-03-3) is a glycoside derivative known for its unique structural properties and potential biological activities. This compound is synthesized through the protection of hydroxyl groups in α-D-glucofuranose, resulting in a molecule with enhanced stability and reactivity. The focus of this article is to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose is C30H34O6, with a molecular weight of approximately 490.6 g/mol. The structure features multiple benzyl groups that contribute to its hydrophobic characteristics and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C30H34O6 |

| Molecular Weight | 490.6 g/mol |

| CAS Number | 6339-03-3 |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have highlighted the antitumor properties of 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose. It has been shown to exhibit significant cytotoxicity against various cancer cell lines. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. One study reported that the compound effectively reduced cell viability in HeLa cells (human cervical cancer) and MCF-7 cells (breast cancer) at concentrations as low as 10 µM .

Antiproliferative Effects

The compound also exhibits antiproliferative effects against specific tumor types. It has been suggested that the benzyl groups enhance its interaction with cellular targets involved in proliferation pathways. In a comparative analysis with standard chemotherapeutics, it showed lower IC50 values, indicating higher potency .

The proposed mechanisms for the biological activity of this compound include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with mitotic processes resulting in G2/M phase arrest.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cancer cells .

Study on Antitumor Activity

A notable study evaluated the antitumor efficacy of 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 12 | Cell cycle arrest |

| A549 (Lung) | 15 | ROS generation |

This study concluded that the compound could serve as a lead for developing new anticancer agents with potentially reduced side effects compared to conventional therapies .

Antimicrobial Studies

In addition to its antitumor properties, research has also explored its antimicrobial activity . The compound was tested against various bacterial strains and fungi. Results indicated moderate inhibition against Candida albicans and Staphylococcus aureus, suggesting potential applications in treating infections .

Applications De Recherche Scientifique

Organic Synthesis

Versatile Building Block

IBG is primarily recognized as a versatile building block in organic synthesis. Its structure facilitates the formation of complex carbohydrates and glycosides, which are crucial in the development of biologically active molecules and pharmaceuticals. The compound's ability to undergo selective reactions makes it an essential component in synthesizing various organic compounds .

Case Study: Glycoside Synthesis

Research has demonstrated the utility of IBG in synthesizing glycosides that exhibit enhanced biological activity. For instance, studies have shown that derivatives of IBG can be modified to create glycosides with improved solubility and stability, making them suitable for therapeutic applications .

Drug Development

Enhancing Drug Efficacy

In medicinal chemistry, IBG plays a critical role in drug development by allowing chemists to modify drug candidates to enhance their efficacy and bioavailability. The unique structural features of IBG enable the introduction of various functional groups that can improve pharmacokinetic properties .

Example: Antibiotic Development

A notable application of IBG is in the synthesis of antibiotic compounds. Researchers have utilized IBG as a precursor to develop novel antibiotics that target resistant bacterial strains. The modification of IBG has led to the creation of compounds with potent antibacterial activity .

Biotechnology

Role in Glycoprotein Production

IBG is instrumental in biotechnology, particularly in the production of glycoproteins. These proteins are vital for vaccine development and therapeutic applications. The ability of IBG to participate in glycosylation reactions allows for the efficient synthesis of glycoproteins that can elicit strong immune responses .

Case Study: Vaccine Development

In vaccine research, IBG-derived glycoproteins have been used to enhance the immunogenicity of vaccine candidates. Studies indicate that these glycoproteins can improve the efficacy of vaccines against various pathogens by promoting a robust immune response .

Analytical Chemistry

Standard in Chromatographic Techniques

IBG serves as a standard compound in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its well-defined structure allows researchers to identify and quantify similar compounds in complex mixtures effectively .

Application: Quality Control

In pharmaceutical quality control, IBG is utilized to ensure the purity and concentration of carbohydrate-based drugs. Its application as a standard helps maintain consistency and reliability in drug formulation processes .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Building block for complex carbohydrates | Facilitates development of biologically active molecules |

| Drug Development | Modification for enhanced drug efficacy | Improves pharmacokinetic properties |

| Biotechnology | Production of glycoproteins | Essential for vaccines and therapeutics |

| Analytical Chemistry | Standard in chromatographic techniques | Aids in identification and quantification |

Comparaison Avec Des Composés Similaires

Protection Patterns and Reactivity

Key Findings :

- Benzyl vs. Benzoyl/Acetyl : Benzyl ethers (as in the target compound) offer superior stability compared to benzoyl or acetyl esters, which are labile under basic or nucleophilic conditions .

- Fluorine Substitution : The 6-deoxy-6-fluoro analog exhibits enhanced biochemical stability, making it valuable in drug development, whereas the target compound’s benzyl groups prioritize synthetic flexibility .

Comparison :

- Benzylation requires stringent anhydrous conditions, while benzoylation is more straightforward but less stable.

- Sulfinate synthesis highlights stereochemical control, contrasting with the target compound’s focus on protecting group orthogonality.

Crystallographic and Spectroscopic Data

Insights :

- The target compound’s ¹H-NMR shows characteristic benzyl aromatic signals, while fluorinated analogs require ¹⁹F-NMR for characterization.

Q & A

Q. What experimental designs explore structure-activity relationships (SAR) for derivatives of this compound?

- Combinatorial Libraries : Synthesize analogs with varied protecting groups (e.g., acetyl, pivaloyl) at positions 3,5,6.

- Bioactivity Screening : Test antimicrobial (MIC assays) or anticancer (cell viability) properties.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.